4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine

描述

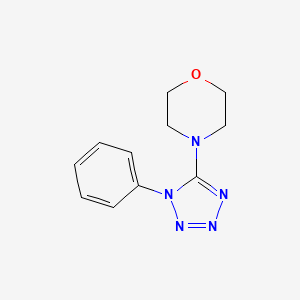

The compound “4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a phenyl group (a six-carbon ring) and a tetrazole group (a five-membered ring with two nitrogen atoms and three carbon atoms) .

科学研究应用

Medicinal Chemistry and Drug Development

- Applications :

- Antihypertensive Agents : Researchers have investigated tetrazole derivatives for their potential as antihypertensive drugs .

- Angiotensin-Converting Enzyme (ACE) Inhibitors : The compound’s structure suggests it could be explored as an ACE inhibitor, which plays a crucial role in regulating blood pressure .

- Anti-Inflammatory Agents : Tetrazoles have shown anti-inflammatory properties, making this compound relevant for inflammation-related diseases .

- Antifungal Agents : Tetrazole derivatives have been studied for their antifungal activity .

Organic Synthesis and Click Chemistry

- Applications :

- Click Reactions : Tetrazoles participate in click reactions, including the Huisgen 1,3-dipolar cycloaddition. Researchers use these reactions for bioconjugation, drug discovery, and materials synthesis .

作用机制

Target of Action

Similar compounds have shown significant antibacterial activity against gram-negative bacterial strains such as staphylococcus aureus, bacillus subtilis, escherichia coli, and gram-positive bacterial strains like enterobacter aerogenes, pseudomonas aeruginosa, bacillus cerus . These compounds have been screened as DNA Gyrase enzyme inhibitors , which play a crucial role in bacterial DNA replication.

Mode of Action

Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

It’s worth noting that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Similar compounds have exhibited significant antibacterial activity . For instance, one compound exhibited superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL, and another was most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

4-(1-phenyltetrazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-4-10(5-3-1)16-11(12-13-14-16)15-6-8-17-9-7-15/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXZLWPGMPNYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278264 | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-phenyl-1H-tetrazol-5-yl)morpholine | |

CAS RN |

351870-71-8 | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351870-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6419242.png)

![2-[3-methyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6419247.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419259.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419267.png)

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-[4-(prop-2-en-1-yl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419270.png)

![10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6419282.png)

![1-(2,3-dimethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)

![N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine](/img/structure/B6419297.png)

![5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6419305.png)

![7-[(azepan-1-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B6419325.png)

![2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one](/img/structure/B6419333.png)

![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6419349.png)

![6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419356.png)

![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6419358.png)